molecular formula C15H14N6O4S B3303483 N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide CAS No. 920466-31-5

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide

Cat. No.: B3303483
CAS No.: 920466-31-5
M. Wt: 374.4 g/mol
InChI Key: KJIVAIXJOHRVHQ-UHFFFAOYSA-N
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Description

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a tetrazole ring, a nitrobenzene moiety, and a sulfonamide group, making it a unique and potentially versatile molecule in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting 4-methylphenylhydrazine with sodium azide under acidic conditions.

    Attachment of the Nitrobenzene Moiety: The nitrobenzene group can be introduced through a nucleophilic substitution reaction involving 2-nitrobenzenesulfonyl chloride and the tetrazole intermediate.

    Final Coupling: The final step involves coupling the tetrazole intermediate with the nitrobenzene moiety under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The sulfonamide group can be reduced to a sulfonic acid using strong reducing agents.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and a palladium catalyst.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Nitrating mixture (HNO3/H2SO4) for nitration, and halogens (Cl2, Br2) for halogenation.

Major Products

    Oxidation: Formation of the corresponding amine.

    Reduction: Formation of the sulfonic acid derivative.

    Substitution: Formation of nitro or halogenated derivatives of the compound.

Scientific Research Applications

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its antimicrobial properties and potential use in drug development.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide involves its interaction with biological targets such as enzymes and proteins. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folate synthesis, such as dihydropteroate synthase. This inhibition can disrupt bacterial DNA synthesis and cell division, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfamethoxazole: Another sulfonamide with antimicrobial properties.

    Sulfadiazine: Used in combination with pyrimethamine to treat toxoplasmosis.

    Sulfamethazine: Commonly used in veterinary medicine.

Uniqueness

N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide is unique due to its combination of a tetrazole ring, nitrobenzene moiety, and sulfonamide group. This unique structure may confer distinct biological activities and chemical reactivity compared to other sulfonamides.

Properties

IUPAC Name

N-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N6O4S/c1-11-6-8-12(9-7-11)20-15(17-18-19-20)10-16-26(24,25)14-5-3-2-4-13(14)21(22)23/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIVAIXJOHRVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CNS(=O)(=O)C3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide
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N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide
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N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide
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N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide
Reactant of Route 5
Reactant of Route 5
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide
Reactant of Route 6
N-{[1-(4-methylphenyl)-1H-1,2,3,4-tetrazol-5-yl]methyl}-2-nitrobenzene-1-sulfonamide

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